tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate

CAS No.: 1056467-83-4

Cat. No.: VC2596546

Molecular Formula: C9H14F3NO3

Molecular Weight: 241.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1056467-83-4 |

|---|---|

| Molecular Formula | C9H14F3NO3 |

| Molecular Weight | 241.21 g/mol |

| IUPAC Name | tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate |

| Standard InChI | InChI=1S/C9H14F3NO3/c1-8(2,3)16-7(15)13-6(5-14)4-9(10,11)12/h5-6H,4H2,1-3H3,(H,13,15) |

| Standard InChI Key | XYUJVJSJPNDFBW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC(F)(F)F)C=O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(F)(F)F)C=O |

Introduction

Structural Information

Chemical Identity

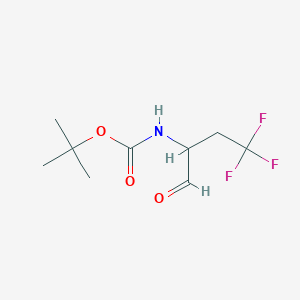

Tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate is a fluorinated carbamate derivative characterized by several key functional groups: a tert-butyl carbamate moiety, an aldehyde group, and a trifluoromethyl substituent. The compound's basic identity parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 1056467-83-4 |

| Molecular Formula | C₉H₁₄F₃NO₃ |

| Molecular Weight | 241.21 g/mol |

| InChI | InChI=1S/C9H14F3NO3/c1-8(2,3)16-7(15)13-6(5-14)4-9(10,11)12/h5-6H,4H2,1-3H3,(H,13,15) |

| InChIKey | XYUJVJSJPNDFBW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC(F)(F)F)C=O |

This compound is registered in chemical databases with the identifier CID 86666399 and possesses a unique chemical structure that contributes to its potential applications .

Molecular Structure

The molecular structure of tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate features several key components:

-

A tert-butyl group (C(CH₃)₃) attached to a carbamate functionality

-

A central carbamate group (-OC(=O)NH-)

-

A chiral carbon center at the 2-position of the butanyl chain

-

An aldehyde group (-CHO) at the 1-position

-

A trifluoromethyl group (-CF₃) at the terminal 4-position

The presence of the trifluoromethyl group significantly affects the compound's physicochemical properties, potentially enhancing its stability and bioavailability in various applications.

Physical and Chemical Properties

The physical and chemical properties of tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate are primarily dictated by its functional groups. The trifluoromethyl group contributes to increased lipophilicity, while the carbamate and aldehyde functionalities provide sites for hydrogen bonding and further chemical modifications.

Predicted Collision Cross Section Data

Mass spectrometry analysis provides valuable information about the compound's behavior in different ionization states. The predicted collision cross section (CCS) data for tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate with various adducts is presented in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 242.09986 | 156.5 |

| [M+Na]⁺ | 264.08180 | 160.5 |

| [M+NH₄]⁺ | 259.12640 | 159.1 |

| [M+K]⁺ | 280.05574 | 158.6 |

| [M-H]⁻ | 240.08530 | 149.1 |

| [M+Na-2H]⁻ | 262.06725 | 155.5 |

| [M]⁺ | 241.09203 | 154.3 |

| [M]⁻ | 241.09313 | 154.3 |

These collision cross section values provide insights into the compound's three-dimensional structure and can be valuable for analytical identification and characterization using ion mobility mass spectrometry techniques .

Synthesis and Production

The synthesis of tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate typically involves multi-step organic reactions, with careful consideration of reaction conditions to maintain the stereochemical integrity at the chiral center.

Synthetic Routes

The primary synthetic pathway involves the reaction of a suitable precursor with a trifluorinated aldehyde or ketone. While specific reaction conditions may vary based on laboratory settings and desired yields, the general approach follows established carbamate formation protocols.

A typical synthetic route might involve:

-

Preparation of a trifluorinated precursor containing an appropriate leaving group

-

Reaction with tert-butyl carbamate under basic conditions

-

Selective oxidation to introduce the aldehyde functionality

-

Purification and isolation of the final product

The exact reaction parameters, including solvent systems, temperature conditions, and catalyst selection, would need optimization for industrial-scale production.

Applications and Significance

Role in Organic Synthesis

In organic synthesis, tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate may serve as an intermediate in the preparation of more complex fluorinated compounds. The tert-butyl carbamate group functions as a protecting group for the amine functionality, allowing selective transformations at other positions in the molecule.

The aldehyde functionality provides a reactive site for various transformations, including:

-

Reductive amination reactions

-

Aldol condensations

-

Wittig reactions

-

Reduction to primary alcohols

These transformations extend the utility of the compound as a versatile building block in the synthesis of more complex bioactive molecules.

Fluorination Effects

Impact on Physical Properties

The incorporation of the trifluoromethyl group in tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate significantly alters its physical properties compared to non-fluorinated analogues. These alterations include:

-

Enhanced lipophilicity, which can improve membrane permeability in biological systems

-

Increased metabolic stability due to the resistance of C-F bonds to enzymatic degradation

-

Modified acid-base properties of neighboring functional groups

-

Altered hydrogen bonding capabilities and molecular conformations

These physical property modifications contribute to the compound's potential utility in various applications, particularly in pharmaceutical and agrochemical development.

Impact on Chemical Reactivity

The trifluoromethyl group also influences the chemical reactivity of tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate:

-

The strong electron-withdrawing effect of the CF₃ group can increase the electrophilicity of the aldehyde carbon

-

The adjacent carbamate group may experience altered nucleophilicity due to electronic effects propagated through the carbon chain

-

The trifluoromethyl group provides steric hindrance that can influence reaction pathways and selectivities

These reactivity modifications make the compound potentially valuable for selective chemical transformations in complex synthetic sequences.

Metabolic Considerations

Understanding the metabolic fate of fluorinated compounds like tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate is essential for assessing their safety and efficacy in biological systems. The metabolism of this compound likely involves several pathways:

-

Hydrolysis of the carbamate functionality, releasing tert-butanol and exposing the amine group

-

Oxidation or reduction of the aldehyde group to corresponding carboxylic acid or alcohol

-

Potential defluorination reactions, although C-F bonds are generally resistant to metabolic cleavage

The metabolic stability conferred by the trifluoromethyl group may enhance the compound's bioavailability and extend its half-life in biological systems, which could be advantageous for certain pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume